molecular formula C22H31N3O4 B5648508 4-[5-methoxy-2-(pyrrolidin-1-ylcarbonyl)phenoxy]-1-(pyrrolidin-1-ylcarbonyl)piperidine

4-[5-methoxy-2-(pyrrolidin-1-ylcarbonyl)phenoxy]-1-(pyrrolidin-1-ylcarbonyl)piperidine

Cat. No. B5648508
M. Wt: 401.5 g/mol
InChI Key: YSPGDIPRMLUGCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions and specific catalytic conditions. For instance, novel compounds have been synthesized using starting materials such as malononitrile, methoxybenzaldehyde, and piperidine, indicating a potential approach for the synthesis of our target compound through a one-pot reaction at room temperature, achieving moderate yields and confirmed by spectroscopic techniques such as 1H NMR and X-ray diffraction (Wu Feng, 2011).

Molecular Structure Analysis

The structural confirmation of synthesized compounds typically involves advanced spectroscopic techniques. For similar compounds, 1H NMR, MS, and X-ray single crystal diffraction have been pivotal in establishing the molecular structure, suggesting these methods are applicable for detailed analysis of "4-[5-methoxy-2-(pyrrolidin-1-ylcarbonyl)phenoxy]-1-(pyrrolidin-1-ylcarbonyl)piperidine" to elucidate its spatial arrangement and confirm its synthesis (Wu Feng, 2011).

Chemical Reactions and Properties

The compound's reactivity and interaction with various chemical agents can be inferred from studies on similar structures. For example, hydrolysis reactions and their kinetics have been explored in depth for compounds with analogous functional groups, providing insights into their stability and reactivity under different pH conditions and temperatures (I. Muszalska, 2004). These studies are essential for understanding the chemical behavior and potential applications of the compound .

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the practical application of any chemical compound. While specific data on "4-[5-methoxy-2-(pyrrolidin-1-ylcarbonyl)phenoxy]-1-(pyrrolidin-1-ylcarbonyl)piperidine" may not be readily available, analogous compounds have been subject to detailed physical characterization. Techniques like HPLC and TLC have been employed for purity evaluation and determination of physical constants, which are applicable for the comprehensive physical analysis of our compound of interest (I. Muszalska, Helene Sadowska, D. Szkatuła, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, are integral to understanding the utility and handling of the compound. Studies on related structures offer insights into possible reactions and chemical behavior, which can guide the handling, storage, and application of "4-[5-methoxy-2-(pyrrolidin-1-ylcarbonyl)phenoxy]-1-(pyrrolidin-1-ylcarbonyl)piperidine" in various contexts (I. Muszalska, Helene Sadowska, D. Szkatuła, 2003).

properties

IUPAC Name

[4-methoxy-2-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-28-18-6-7-19(21(26)23-10-2-3-11-23)20(16-18)29-17-8-14-25(15-9-17)22(27)24-12-4-5-13-24/h6-7,16-17H,2-5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPGDIPRMLUGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC3CCN(CC3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-Methoxy-2-(pyrrolidin-1-ylcarbonyl)phenoxy]-1-(pyrrolidin-1-ylcarbonyl)piperidine

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